molecular formula C8H5BrN2O B3359792 8-Bromo-4-cinnolinol CAS No. 876-74-4

8-Bromo-4-cinnolinol

Cat. No.: B3359792
CAS No.: 876-74-4
M. Wt: 225.04 g/mol
InChI Key: SIGFMNHXOPEYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-cinnolinol is a heterocyclic aromatic compound with the molecular formula C8H5BrN2O. It is a derivative of cinnoline, featuring a bromine atom at the 8th position and a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-cinnolinol typically involves the bromination of 4-cinnolinol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 8th position of the cinnoline ring. This reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-cinnolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-4-cinnolinol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 8-Bromo-4-cinnolinol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and molecular targets vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-4-cinnolinol is unique due to the presence of both a bromine atom and a hydroxyl group on the cinnoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

8-bromo-1H-cinnolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGFMNHXOPEYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NN=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236505
Record name 8-Bromo-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-74-4
Record name 8-Bromo-4-cinnolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC114066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Bromo-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-4-CINNOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA35M58RJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-4-cinnolinol
Reactant of Route 2
Reactant of Route 2
8-Bromo-4-cinnolinol
Reactant of Route 3
Reactant of Route 3
8-Bromo-4-cinnolinol
Reactant of Route 4
Reactant of Route 4
8-Bromo-4-cinnolinol
Reactant of Route 5
Reactant of Route 5
8-Bromo-4-cinnolinol
Reactant of Route 6
Reactant of Route 6
8-Bromo-4-cinnolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.